4-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate
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Overview
Description
4-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate is a complex organic compound that features a combination of aromatic rings, nitro groups, and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate typically involves multi-step organic reactions. One common approach is to start with the nitration of a benzene derivative to introduce the nitro group. This is followed by the formation of the amide bond through a condensation reaction between an amine and an acyl chloride. The final step involves the formation of the ester bond through a reaction between a carboxylic acid and an alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine, chlorine, and sulfuric acid are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- Phenyl benzoate
- 4-Methylphenyl benzoate
- 4-Methoxyphenyl benzoate
Uniqueness
4-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20N4O5 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H20N4O5/c1-16-2-8-19(9-3-16)24-15-22(28)26-25-14-17-4-12-21(13-5-17)32-23(29)18-6-10-20(11-7-18)27(30)31/h2-14,24H,15H2,1H3,(H,26,28)/b25-14+ |
InChI Key |
WIWMJIADNXMTQJ-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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